盐酸替安普丁

描述

Tianeptine sodium is an atypical tricyclic antidepressant primarily used to treat major depressive disorder . It has also been studied for the treatment of irritable bowel syndrome (IBS) . Tianeptine sodium is known to enhance serotonin uptake in the brain, which is in contrast with most antidepressant agents . It is also reported to have nootropic abilities in regards to individuals whose cognition is negatively impacted by mood disorders .

Synthesis Analysis

The synthesis of Tianeptine sodium involves the use of tianeptine acid and deionized water. The mixture is heated and an aqueous sodium hydroxide solution is added. After stirring and heating, the mixture is filtered and dried to yield Tianeptine sodium .

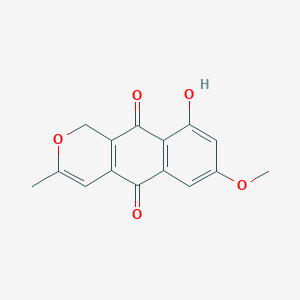

Molecular Structure Analysis

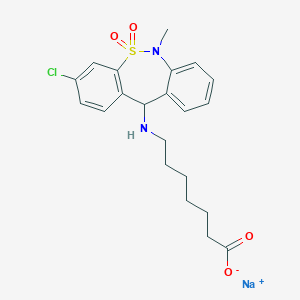

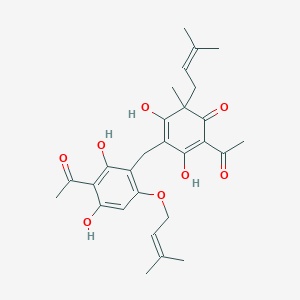

The molecular formula of Tianeptine sodium is C21H24ClN2NaO4S . The InChI and SMILES strings provide a textual representation of the molecule’s structure .

Chemical Reactions Analysis

Tianeptine sodium undergoes various chemical reactions in the body. It is metabolized in the liver through β-oxidation . In a study, it was found that tianeptine sodium and its active metabolite MC5 showed different pharmacokinetics based on the size of the granules .

Physical And Chemical Properties Analysis

Tianeptine sodium has a molecular weight of 458.9 g/mol . The physical properties such as melting point, boiling point, and flash point are not determined .

科学研究应用

Antidepressant Effects

Tianeptine sodium is known for its efficacy as an antidepressant. It is classified as an atypical tricyclic antidepressant and has been shown to have potential benefits in addressing anxiety and irritable bowel disease . Unlike other tricyclic antidepressants, tianeptine does not inhibit biogenic amine transporters .

Neuroplasticity Modulation

Research has indicated that tianeptine modulates glutamatergic transmission, with extensive studies on its effects on neuroplasticity in the hippocampus and amygdala. It has been observed to restore stress-induced reduction of dendritic arborization in hippocampal neurons .

Opioid Agonist Effects

Tianeptine has been identified to have opioid agonist effects, which contribute to its antidepressant properties. However, this also raises concerns regarding its potential for abuse and addiction .

Stress Response Normalization

Animal studies have confirmed that the response of the hypothalamus-pituitary-adrenal axis to stress is normalized during the continuous administration of tianeptine sodium .

Glutamate Receptor Activity Alteration

Tianeptine produces antidepressant effects through indirect alteration and inhibition of glutamate receptor activity, specifically AMPA receptors and NMDA receptors .

BDNF Release

It affects the release of brain-derived neurotrophic factor (BDNF), which plays a significant role in neural plasticity .

作用机制

Target of Action

Tianeptine Sodium, an atypical tricyclic antidepressant, primarily targets the mu-opioid receptor (MOR) and the serotonin reuptake transporter (SERT) . The MOR is known to play a crucial role in pain perception, reward, and addiction, while SERT is involved in the regulation of mood and anxiety .

Mode of Action

Tianeptine Sodium acts as a full agonist at the MOR , meaning it binds to this receptor and produces a maximal response . In addition to its effects on MOR, Tianeptine Sodium also influences serotonin levels, impacting mood . At higher doses, it affects dopamine levels, contributing to addictive behavior .

Biochemical Pathways

Tianeptine Sodium’s action on the MOR leads to the upregulation of mTOR , stimulating the glutamatergic pathway and enhancing its therapeutic properties . This drug also reverses stress-induced alterations in neuronal morphology and synaptic plasticity, which are associated with depressive states . Furthermore, it has been reported that Tianeptine Sodium potentiates several signaling cascades associated with synaptic plasticity, such as PKA and CaMKII phosphorylation, and the MAPK pathway .

Pharmacokinetics

Tianeptine Sodium exhibits high bioavailability, with a protein binding rate of 95% . It is metabolized in the liver and excreted primarily through urine . The elimination half-life ranges from 2.5 to 3 hours, extending to 4 to 9 hours in elderly patients .

Result of Action

The molecular and cellular effects of Tianeptine Sodium’s action include the normalization of glutamatergic neurotransmission, which may underlie its effectiveness as an antidepressant . It also prevents stress from impairing learning and memory, demonstrating memory-enhancing properties even in the absence of stress . Moreover, Tianeptine Sodium restores GABA levels, which are often altered following chronic social isolation stress .

Action Environment

Environmental factors such as stress can influence the action of Tianeptine Sodium. Chronic stress can lead to alterations in neuronal morphology and synaptic plasticity, which Tianeptine Sodium can effectively block . Furthermore, the drug’s availability and misuse potential can be influenced by its distribution online and at small retail locations .

安全和危害

Tianeptine sodium carries a high risk of addiction, with reports suggesting dependence can develop in as little as a few weeks . Side effects range from mild, like headaches and constipation, to severe, including cardiovascular issues, liver and kidney damage, and even death . Withdrawal symptoms, akin to opioids, can be intense, requiring hospitalization .

未来方向

Recent studies suggest that tianeptine sodium reduces depressive symptoms and improves cognition in Alzheimer’s disease patients . This could inspire the design of future long-term randomized controlled trials that contribute to supporting the use of tianeptine for improving cognitive function in Alzheimer’s disease patients .

属性

IUPAC Name |

sodium;7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O4S.Na/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28;/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBSUOGMZDXYKE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN2NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66981-73-5 (Parent), 72797-41-2 (Parent) | |

| Record name | Tianeptine sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030123172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4046737 | |

| Record name | Tianeptine sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tianeptine sodium | |

CAS RN |

30123-17-2, 54317-11-2, 169293-32-7 | |

| Record name | Tianeptine sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030123172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (1)-7-((3-chloro-6,11-dihydro-6-methyldibenzo(c,f)(1,2)thiazepin-11-yl)amino)heptanoate S,S-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054317112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tianeptine sodium, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169293327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tianeptine sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 7-[(3-chloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoate S,S-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium (±)-7-[(3-chloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoate S,S-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIANEPTINE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG0E19592I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TIANEPTINE SODIUM, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LI031265R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B138931.png)

![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[3-oxo-3-(tritylamino)propyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B138934.png)

![(1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one](/img/structure/B138935.png)

![Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate](/img/structure/B138943.png)

![(3R,7AR)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B138946.png)

![{2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B138951.png)